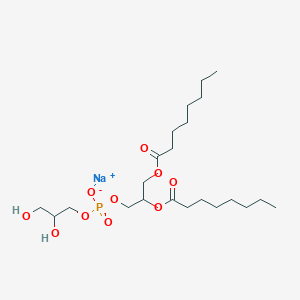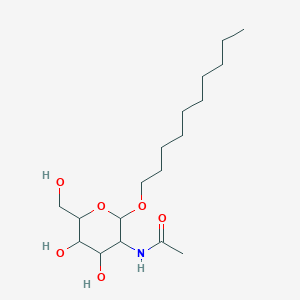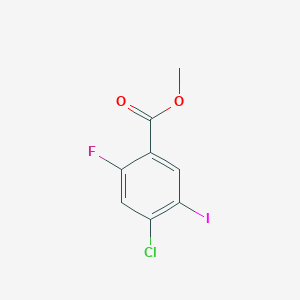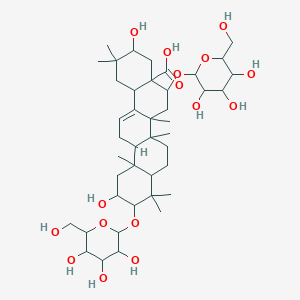
2-(Aminomethyl)-1lambda6-thiane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminométhyl)-1λ6-thiane-1,1-dione est un composé organique qui présente un cycle thiane avec un substituant aminométhyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-(Aminométhyl)-1λ6-thiane-1,1-dione implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante implique la réaction de précurseurs aminométhyles avec des dérivés de thiane en présence de catalyseurs et de solvants adaptés. Les conditions de réaction exigent souvent des températures et des niveaux de pH contrôlés pour garantir que le produit souhaité est obtenu avec un rendement et une pureté élevés.
Méthodes de production industrielle
Dans un environnement industriel, la production de 2-(Aminométhyl)-1λ6-thiane-1,1-dione peut impliquer des procédés de lots à grande échelle ou des procédés à flux continu. Ces méthodes sont conçues pour optimiser l'efficacité et l'extensibilité de la synthèse, utilisant souvent des systèmes automatisés pour contrôler les paramètres de réaction et garantir une qualité de produit cohérente.
Analyse Des Réactions Chimiques
Types de réactions
2-(Aminométhyl)-1λ6-thiane-1,1-dione peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le composé en différents dérivés de thiane.
Substitution : Le groupe aminométhyle peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers composés thiane substitués.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des conditions basiques ou acides pour faciliter les réactions de substitution.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que les réactions de substitution peuvent produire une variété de dérivés thiane substitués.
Applications de la recherche scientifique
2-(Aminométhyl)-1λ6-thiane-1,1-dione a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif de la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : La structure unique du composé en fait un candidat pour l'étude des interactions biologiques et des applications thérapeutiques potentielles.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'intermédiaire pharmaceutique ou ingrédient actif.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans certains procédés industriels.
Mécanisme d'action
Le mécanisme par lequel 2-(Aminométhyl)-1λ6-thiane-1,1-dione exerce ses effets implique des interactions avec des cibles et des voies moléculaires spécifiques. Le groupe aminométhyle peut interagir avec diverses enzymes et récepteurs, influençant les processus biologiques. La structure du cycle thiane contribue également à la réactivité et à la stabilité du composé, ce qui en fait une molécule polyvalente dans différentes applications.
Applications De Recherche Scientifique
2-(Aminomethyl)-1lambda6-thiane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism by which 2-(Aminomethyl)-1lambda6-thiane-1,1-dione exerts its effects involves interactions with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, influencing biological processes. The thiane ring structure also contributes to the compound’s reactivity and stability, making it a versatile molecule in different applications.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(Aminométhyl)pyridine
- 2-(Aminométhyl)phénol
- 2-(Aminométhyl)indole
Unicité
Comparé à ces composés similaires, 2-(Aminométhyl)-1λ6-thiane-1,1-dione se démarque par sa structure cyclique thiane, qui confère des propriétés chimiques et physiques uniques
Propriétés
IUPAC Name |
(1,1-dioxothian-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c7-5-6-3-1-2-4-10(6,8)9/h6H,1-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDDSIFYXBBMCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)C(C1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6,8-Dimethyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B12094473.png)
![2-[3-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B12094474.png)
